(R)-1-N-Cbz-3-Formyl-pyrrolidine
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Description
(R)-1-N-Cbz-3-Formyl-pyrrolidine is a specialized compound used in various chemical syntheses. It is known for its role in the enantioselective synthesis of pyrrolidine and related N-heterocycles.
Synthesis Analysis
- Enantioselective Synthesis : A method involving a cationic CpRu complex of chiral picolinic acid derivatives catalyzes asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino and -aminocarbonyl allylic alcohols. This approach is used to synthesize α-alkenyl pyrrolidine, piperidine, and azepane-type N-heterocycles with high enantiomeric ratios (Seki, Tanaka, & Kitamura, 2012).
Molecular Structure Analysis
- Absolute Configuration Determination : The absolute configuration of enantiomers of similar compounds can be determined using methods like vibrational circular dichroism and confirmed by chemical synthesis (Procopiou et al., 2016).
Chemical Reactions and Properties
- Chemical Reactivity : In certain conditions, (R)-1-N-Cbz-3-Formyl-pyrrolidine can undergo reactions such as BF3.OEt2-catalyzed [3 + 2] annulation with allyltrimethylsilane to produce pyrrolidines with high stereoselectivity (Kiyooka et al., 1994).
Physical Properties Analysis
- Crystal Structure : The crystal structure of related compounds can be determined using techniques like single-crystal X-ray diffraction (Chen et al., 2011).
Chemical Properties Analysis
- Electrochemical Properties : Studies on compounds with similar functional groups show electroactive properties and successful electropolymerization (Govindaraji et al., 2006).
Scientific Research Applications
Synthesis and Structural Diversity
(R)-1-N-Cbz-3-Formyl-pyrrolidine serves as a key intermediate in the enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles. The use of cationic CpRu complexes facilitates the asymmetric intramolecular dehydrative N-allylation, significantly broadening the scope for natural product synthesis due to its wide range of applicable N-substitutions (Seki, Tanaka, & Kitamura, 2012). This versatility is further exemplified in the synthesis of hydroxylated pyrrolizidinic alkaloids through indium-mediated allylation, showcasing its utility in generating functionally diverse molecular architectures (Izquierdo, Plaza, & Yáñez, 2005).
Asymmetric Synthesis and Catalysis
The compound's role extends into asymmetric "clip-cycle" synthesis, enabling the creation of pyrrolidines and spiropyrrolidines, which are critical scaffolds in drug discovery. This methodology demonstrates the significance of Cbz-protected bis-homoallylic amines in generating compounds with high enantioselectivities, important for medicinal chemistry applications (Maddocks, Ermanis, & Clarke, 2020).
Determination of Absolute Configuration
The determination of the absolute configuration of stereoisomers using vibrational circular dichroism highlights the detailed stereochemical analysis possible with derivatives of (R)-1-N-Cbz-3-Formyl-pyrrolidine. This precise characterization is crucial for understanding the stereochemical requirements of bioactive molecules and their synthetic analogues (Procopiou et al., 2016).
Organocatalysis and Enantioselective Reactions
The synthesis of novel R-phenylglycine derived organocatalysts from (R)-1-N-Cbz-3-Formyl-pyrrolidine for direct asymmetric Michael addition of cyclohexanone to nitroalkenes illustrates the compound's contribution to the development of new catalytic methods. These reactions yield products with excellent enantioselectivities, underscoring the compound's role in facilitating stereoselective synthetic processes (Naziroğlu & Sirit, 2012).
Structural and Molecular Studies
The crystal and molecular structure determination of related compounds provides insights into the three-dimensional arrangement and intermolecular interactions, which are fundamental for designing molecules with desired physical and chemical properties (Chen et al., 2011).
properties
IUPAC Name |
benzyl (3R)-3-formylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPSCBPOCONUDM-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C=O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364044 |
Source
|
Record name | (R)-1-N-Cbz-3-Formyl-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-N-Cbz-3-Formyl-pyrrolidine | |
CAS RN |
1212062-74-2 |
Source
|
Record name | (R)-1-N-Cbz-3-Formyl-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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